molecular formula C14H12N2O2 B12059198 3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol

3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol

Katalognummer: B12059198
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: RNYGIOAXUUJHOC-CKOAPEAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is a Schiff base compound, which is characterized by the presence of an azomethine group (-C=N-) Schiff bases are known for their wide range of applications in various fields due to their versatile chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves the condensation reaction between m-hydroxybenzaldehyde and hydrazine derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can convert the azomethine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Wissenschaftliche Forschungsanwendungen

3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its ability to form stable complexes with metal ions. The azomethine group (-C=N-) and the hydroxyl groups (-OH) in the compound can coordinate with metal ions, leading to the formation of metal complexes. These complexes can exhibit various biological activities, such as antimicrobial and antioxidant properties, by interacting with biological molecules and disrupting their normal functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(E)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
  • 3-[3-(hydroxyimino)butan-2-ylidene]hydrazinylidene}methyl]phenol
  • Salicylaldehyde azine

Uniqueness

3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is unique due to its specific structural configuration, which allows it to form stable metal complexes with distinct biological activities.

Eigenschaften

Molekularformel

C14H12N2O2

Molekulargewicht

240.26 g/mol

IUPAC-Name

3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9-,16-10+

InChI-Schlüssel

RNYGIOAXUUJHOC-CKOAPEAFSA-N

Isomerische SMILES

C1=CC(=CC(=C1)O)/C=N/N=C\C2=CC(=CC=C2)O

Kanonische SMILES

C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.